[2-(3,4-DIMETHOXYPHENYL)ETHYL][(3,4-DIMETHOXYPHENYL)METHYL]AMINE
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Overview
Description
[2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl and a methyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine, followed by reduction to yield the desired amine . Another method includes the multi-step synthesis starting from vanillin, which involves the formation of 3,4-dimethoxycinnamic acid, followed by reduction to 3,4-dimethoxyphenylpropionic acid, and finally conversion to the target amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals. It serves as a building block for more complex chemical structures.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems and its role as a monoamine oxidase inhibitor .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use in the synthesis of drugs such as bevantolol, a beta-blocker used to treat hypertension .
Industry: In the industrial sector, the compound is used as an additive in rubber processing and as a coating additive .
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to various physiological effects . The molecular targets include monoamine oxidase A and B, which are key enzymes in the metabolism of neurotransmitters.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the compound with similar structural features but different pharmacological properties.
Uniqueness: The uniqueness of [2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine lies in its dual 3,4-dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-7-5-14(11-18(16)23-3)9-10-20-13-15-6-8-17(22-2)19(12-15)24-4/h5-8,11-12,20H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNILEJSESZZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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